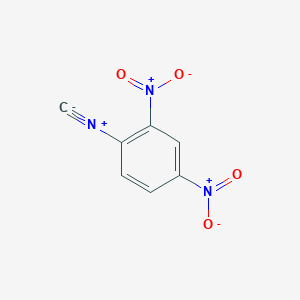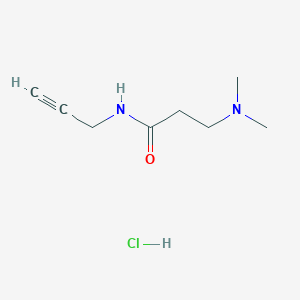
3-(Dimethylamino)-N-prop-2-ynylpropanamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylamino)-N-prop-2-ynylpropanamide hydrochloride, also known as DMAP, is a chemical compound used in scientific research for its unique properties. It is a white crystalline powder that is soluble in water and alcohol. DMAP is commonly used in organic synthesis and is a popular reagent in the pharmaceutical industry due to its ability to catalyze reactions and increase yields. In
Wissenschaftliche Forschungsanwendungen
Potential Antidepressant Agents
Research led by Clark et al. (1979) explored derivatives of 3-(dimethylamino)-1,1-diphenyl-2-propanol hydrobromide, including compounds structurally similar to 3-(Dimethylamino)-N-prop-2-ynylpropanamide hydrochloride, for their potential as antidepressant agents. The study evaluated the compounds for their activity in biochemical and pharmacological animal models of depression, highlighting a specific compound, BRL 14342, for further evaluation due to its good activity profile and relative lack of anticholinergic side effects (Clark et al., 1979).
Nonlinear Optical Properties
Rahulan et al. (2014) synthesized a derivative of 3-(Dimethylamino)-N-prop-2-ynylpropanamide hydrochloride and investigated its third-order nonlinear optical properties using a z-scan technique. The study found that the compound exhibited a switchover from saturable absorption (SA) to reverse saturable absorption (RSA) with an increase in excitation intensity, suggesting potential applications in optical device technologies (Rahulan et al., 2014).
Neuroprotective Agents
González-Muñoz et al. (2011) reported on N-(3-chloro-10H-phenothiazin-10-yl)-3-(dimethylamino)propanamide (a compound related to 3-(Dimethylamino)-N-prop-2-ynylpropanamide hydrochloride) and its derivatives as neuroprotective agents. These compounds demonstrated selective inhibition of butyrylcholinesterase, protection against neuronal damage caused by free radicals, and the ability to penetrate the central nervous system (CNS), indicating their potential for treating Alzheimer's disease (González-Muñoz et al., 2011).
Synthesis and Chemical Stability
The synthesis and chemical stability of 3-(Dimethylamino)-N-prop-2-ynylpropanamide hydrochloride and related compounds have been subjects of various studies. These include research on novel synthesis routes, catalytic pyrolysis for preparation of N,N-dimethylacrylamide, and investigations into the hydrolytic stability of related polymeric materials, underscoring the compound's relevance across different chemical processes and its potential utility in fine chemical industries (Pu Zhong-wei, 2008), (Wetering et al., 1998).
Zukünftige Richtungen
: BASF ups capacity at DMAPA plant : 3-Aminopropyldimethylamine (PDF) : Copolymerization of amine-containing monomers and dodecyl (meth)acrylate in toluene: controlling compositional heterogeneity : ADME Study, Molecular Docking, Elucidating the Selectivities : 3-Methyl-2-benzothiazolinone hydrazone and 3-dimethylamino benzoic acid as substrates for the development of polyphenoloxidase and phenoloxidase activity by zymograms
Eigenschaften
IUPAC Name |
3-(dimethylamino)-N-prop-2-ynylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c1-4-6-9-8(11)5-7-10(2)3;/h1H,5-7H2,2-3H3,(H,9,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQGOPDIMJBPOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)NCC#C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-N-prop-2-ynylpropanamide;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


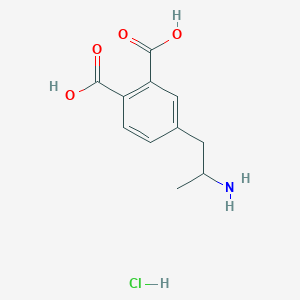
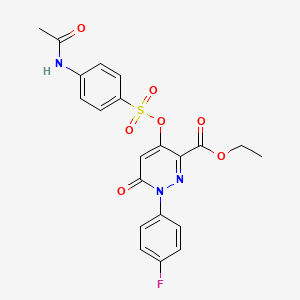
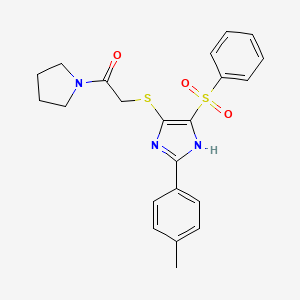


![N-(2,5-dimethoxyphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2920591.png)
![N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2920594.png)
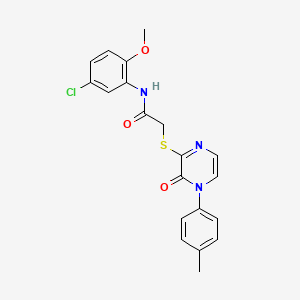
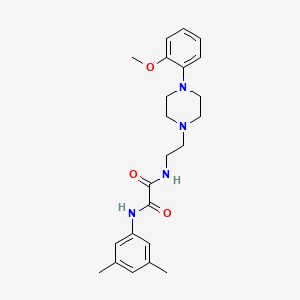
![N-[(1-Hydroxycyclobutyl)-phenylmethyl]prop-2-enamide](/img/structure/B2920599.png)

